molecular formula C12H8FN3 B3000566 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1036762-04-5

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3000566
CAS No.: 1036762-04-5
M. Wt: 213.215
InChI Key: QATNPTKCVXWGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8FN3 and its molecular weight is 213.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Properties

  • Pyrazolo[1,5-a]pyrimidine derivatives, including those with a 4-fluorophenyl group, have been synthesized for their potential in novel drug discovery. These compounds exhibit antioxidant, anti-breast cancer, and anti-inflammatory properties, with some showing excellent COX-2 inhibition and HRBC membrane stabilization properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial and Anticancer Activities

  • Some pyrazolo[1,5-a]pyrimidine derivatives demonstrate effective inhibition on the proliferation of cancer cell lines, highlighting their potential as anticancer agents (Liu et al., 2016).
  • Certain 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including those with 4-fluorophenyl groups, have shown herbicidal activity, suggesting their utility in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
  • Pyrazolo[1,5-a]pyrimidin-7-amines containing a 3-(4-fluoro)phenyl group were found to inhibit Mycobacterium tuberculosis growth, indicating their potential as inhibitors of this pathogen (Sutherland et al., 2022).

Photophysical and Material Science Applications

  • Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties, making them of interest in material science and potentially useful in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez, Godoy, & Portilla, 2021).

Fluorescent Probes and Chemical Synthesis

  • 3-Formylpyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores, which could be applied as fluorescent probes in various scientific fields (Castillo, Tigreros, & Portilla, 2018).

Enzyme Inhibition and Kinase Activity

  • Novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of specific kinases, highlighting their potential in the treatment of diseases like cancer (Singleton et al., 2019).

Novel Synthesis Routes and Combinatorial Chemistry

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Properties

IUPAC Name

6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNPTKCVXWGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.